N-2-Naphthylbenzamide
Description
The exploration of N-2-Naphthylbenzamide in modern chemical research is rooted in the broader significance of its core structural components: the amide bond and the naphthyl group. The strategic combination of these features bestows upon the molecule a unique set of properties that are the subject of ongoing academic inquiry.
Amide scaffolds are fundamental building blocks in the world of chemistry, most notably forming the backbone of peptides and proteins. Their importance, however, extends far beyond biochemistry into the realms of organic synthesis and supramolecular chemistry. The amide functional group is characterized by its planar geometry and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual nature allows amide-containing molecules to form robust and directional hydrogen bonds, which are crucial for the self-assembly of molecules into larger, well-ordered supramolecular structures. biosynth.com
In organic synthesis, the amide bond is prized for its stability and its ability to influence the reactivity of adjacent functional groups. The development of new methods for the formation and transformation of amide bonds remains an active area of research. Furthermore, the planarity and rigidity of the amide group can be exploited to create molecules with specific three-dimensional shapes, a key aspect in the design of functional molecules. nih.govevitachem.com The ability of amide derivatives to form supramolecular assemblies has led to their use in the development of gels, liquid crystals, and other advanced materials. biosynth.com
Naphthyl-substituted benzamides, the class of compounds to which this compound belongs, have garnered considerable attention in chemical research. The naphthalene (B1677914) moiety, a bicyclic aromatic system, introduces a large, rigid, and electron-rich component to the molecule. This can significantly influence the compound's physical properties, such as its melting point and solubility, as well as its electronic and photophysical characteristics.
Research into naphthyl-substituted benzamides has spanned various applications. For instance, derivatives of N-naphthylbenzamide have been investigated for their potential biological activities, including anticancer and antimicrobial properties. nih.govontosight.ai The specific substitution pattern on both the naphthalene and benzene (B151609) rings can be systematically varied to fine-tune the molecule's properties and its interactions with biological targets. nist.govthieme-connect.combeilstein-journals.org
In the field of materials science, the incorporation of the naphthalene group can enhance the thermal stability and charge-transport properties of organic materials, making them candidates for use in electronic devices. Furthermore, the extended aromatic system of the naphthalene unit can participate in π-π stacking interactions, which, in conjunction with the hydrogen bonding of the amide group, can direct the formation of complex supramolecular architectures.
Academic investigations into this compound are driven by several key objectives. A primary goal is the fundamental characterization of the molecule, including its synthesis, and the detailed analysis of its molecular and electronic structure. While the synthesis of this compound can be achieved through standard amidation reactions, researchers are often interested in developing more efficient and environmentally friendly synthetic routes.
Another significant objective is to understand the supramolecular chemistry of this compound. This involves studying how the individual molecules self-assemble in the solid state and in solution. X-ray crystallography is a powerful tool in this regard, providing precise information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of the crystal lattice. Understanding these interactions is crucial for the rational design of new materials with desired properties.
Furthermore, this compound can serve as a model compound or a building block in more complex chemical systems. For example, it has been used as a substrate in studies aimed at developing new catalytic reactions for the functionalization of C-H bonds. acs.org Although in one particular study, the nickel-catalyzed alkylation of the ortho C-H bond did not proceed for this compound, such investigations provide valuable insights into the reactivity of the molecule and the scope of the catalytic method. acs.org The photophysical properties of this compound and its derivatives are also of interest, with potential applications in areas such as fluorescent sensors and organic light-emitting diodes (OLEDs).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | N-(naphthalen-2-yl)benzamide |
| CAS Number | 18271-22-2 |
| Appearance | Solid (form may vary) |
| Melting Point | Data not widely available |
| Solubility | Data not widely available |
| XLogP3 | 3.9 |
This data is sourced from PubChem. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)18-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVHCWSPPOGLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171322 | |
| Record name | N-2-Naphthylbenzamide | |
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Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18271-22-2 | |
| Record name | N-2-Naphthalenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18271-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-2-Naphthylbenzamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC99837 | |
| Source | DTP/NCI | |
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| Record name | N-2-Naphthylbenzamide | |
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| Record name | N-2-naphthylbenzamide | |
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Synthetic Methodologies for N 2 Naphthylbenzamide and Its Derivatives
Direct Amide Bond Formation Strategies
Direct formation of the amide bond between a carboxylic acid and an amine is the most straightforward conceptual approach. However, the inherent acidity of the carboxylic acid and basicity of the amine often lead to a non-productive acid-base reaction. organic-chemistry.org To overcome this, various activation strategies have been developed to facilitate the desired nucleophilic acyl substitution.
Carboxyl Activation Approaches
Activating the carboxyl group of benzoic acid is a common strategy to promote its reaction with 2-naphthylamine (B18577). This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.
One modern approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the activation of carboxylic acids. masterorganicchemistry.com While specific examples for N-2-Naphthylbenzamide are not detailed, the general principle involves the in-situ formation of a highly reactive acyl-azolium intermediate from the carboxylic acid and the NHC. This intermediate is then susceptible to nucleophilic attack by the amine. Another strategy employs activating agents that react with the carboxylic acid to form a reactive "active ester" or a similar species. For instance, the use of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) has been shown to be effective for a wide range of carboxylic acids and amines, proceeding under mild conditions without significant racemization in chiral substrates. researchgate.net
Amide Formation via Acid Halides
A classic and widely utilized method for synthesizing this compound involves the reaction of a benzoyl halide, typically benzoyl chloride, with 2-naphthylamine. mdpi.comresearchgate.net This method, often referred to as the Schotten-Baumann reaction, is highly efficient due to the high reactivity of the acid chloride. mdpi.comorganic-chemistry.org
The reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen to yield the final amide product. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrogen chloride byproduct that is formed. mdpi.comresearchgate.net
Table 1: Representative Conditions for Amide Synthesis via Acid Halides
| Reactants | Base | Solvent | Temperature | Yield |
| Benzoyl Chloride, 2-Naphthylamine | Pyridine | - | Reflux | Good to Excellent |
| Substituted Benzoyl Chlorides, 2-Aminothiobenzamide | Triethylamine | Acetone | Room Temperature | Not specified |
| Acid Chlorides, Primary Amines | Triethylamine | Cyrene™ | 0 °C to Room Temp. | Good |
This table presents generalized conditions and findings from various studies on amide synthesis from acid halides.
DCC-Mediated Amide Coupling
The use of coupling agents is a cornerstone of modern amide synthesis, particularly in peptide chemistry. N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the formation of an amide bond between a carboxylic acid and an amine at room temperature. organic-chemistry.orgkaist.ac.kr
The mechanism of DCC coupling involves the activation of the carboxylic acid. The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov This intermediate is an excellent acylating agent. The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. nih.gov This results in the formation of the amide and N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that can be removed by filtration. organic-chemistry.orgsyr.edu While effective, a major drawback of this method can be the difficulty in completely removing the DCU byproduct and the potential for side reactions if the O-acylisourea intermediate rearranges. wikipedia.org
Table 2: Key Features of DCC-Mediated Amide Synthesis
| Feature | Description |
| Reagents | Carboxylic Acid, Amine, N,N'-Dicyclohexylcarbodiimide (DCC) |
| Mechanism | Formation of a reactive O-acylisourea intermediate |
| Byproduct | N,N'-Dicyclohexylurea (DCU), typically removed by filtration |
| Conditions | Generally mild, often at room temperature |
| Advantages | High yields, avoids harsh conditions and the need to prepare acid chlorides |
| Disadvantages | DCU can be difficult to remove completely; potential for side reactions |
This table summarizes the general characteristics of the DCC-mediated coupling method.
Precursor Chemistry and Functional Group Interconversions
This compound and its derivatives can also be synthesized by transforming other functional groups into the desired amide linkage. These methods often provide alternative synthetic routes that may be advantageous depending on the availability of starting materials and the desired substitution patterns on the final molecule.
Formation from Nitrile Precursors
Nitriles can serve as precursors to amides, although the partial hydrolysis of a nitrile to a primary amide can be challenging to control, as the reaction often proceeds to the carboxylic acid. nih.govnih.gov However, specific methods have been developed to achieve this transformation. For instance, the use of an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to primary amides. nih.gov
A more indirect but effective route to N-aryl amides from nitriles involves a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. acs.org In this process, the nitrile is first converted to an N-substituted amidine by reacting it with an amine, such as 2-naphthylamine, via a Pinner-type reaction. The resulting amidine is then treated with an oxidant like PhI(OAc)₂, which induces a rearrangement to form the N-aryl amide with high yields. acs.org
N-Arylation of Primary Amides
The heading "Dehydration of Primary Amides" typically refers to the formation of nitriles. However, in the context of forming a secondary amide like this compound from a primary amide, the relevant transformation is the N-arylation of a primary amide. This involves forming a C-N bond between the nitrogen of a primary amide (e.g., benzamide) and an aryl group precursor (e.g., a 2-naphthyl halide).
Modern cross-coupling reactions provide powerful tools for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. While initially developed for amines, this methodology has been extended to the N-arylation of amides. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base to couple an amide with an aryl halide or pseudohalide.
Copper-catalyzed N-arylation, also known as the Goldberg reaction, offers an alternative to palladium-based systems. This method has proven effective for the coupling of a wide range of amides with aryl halides. wikipedia.orgacs.org The reaction is typically performed with a copper(I) salt, a ligand (such as a diamine or an amino acid derivative), and a base in a polar aprotic solvent at elevated temperatures. acs.org These catalytic systems have expanded the scope and utility of forming N-aryl amide bonds from primary amide precursors. wikipedia.org
Table 3: Catalytic Systems for N-Arylation of Amides
| Catalytic System | Metal | Typical Ligands | Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium | Biaryl phosphines (e.g., Xantphos, BrettPhos) | Primary/Secondary Amides, Aryl Halides/Triflates | Broad substrate scope, high functional group tolerance. |
| Goldberg Reaction | Copper | Diamines, (S)-N-methylpyrrolidine-2-carboxylate | Primary/Secondary Amides, Aryl Halides | Generally less expensive than palladium, effective for various amides. acs.org |
This table compares common catalytic systems used for the N-arylation of primary amides to form secondary amides.
Derivatization Strategies and Analog Synthesis
The structural modification of this compound is crucial for tuning its physicochemical properties and biological activities. Various derivatization strategies have been explored to generate a library of analogues with diverse functionalities.
N-Substitution Reactions
The nitrogen atom of the amide group in this compound offers a prime site for substitution reactions, allowing for the introduction of a wide range of alkyl and aryl groups. These modifications can significantly impact the compound's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an alkyl halide. For instance, the use of bases like potassium hydroxide in combination with a phase-transfer catalyst can facilitate the N-alkylation of benzanilides under microwave irradiation, often leading to high yields in a short reaction time. mdpi.com Another strategy involves the use of alcohols as alkylating agents in the presence of a cobalt-nanocatalyst, which proceeds via a borrowing hydrogen mechanism. nih.gov This method is advantageous due to the wide availability of alcohols and the formation of water as the only byproduct. nih.gov
N-Arylation: The introduction of an aryl group at the amide nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions. These reactions typically involve the coupling of the N-H bond of the amide with an aryl halide or pseudohalide. The choice of ligand is critical for the efficiency of these transformations, with biaryl phosphine ligands often being employed. syr.edu
A general representation of N-substitution reactions is depicted in the table below:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., KOH), Phase-transfer catalyst, Microwave irradiation | N-Alkyl-N-(naphthalen-2-yl)benzamide |
| N-Alkylation | Alcohol, Cobalt-nanocatalyst, Base (e.g., KOH), Toluene, Heat | N-Alkyl-N-(naphthalen-2-yl)benzamide |
| N-Arylation | Aryl halide/pseudohalide, Palladium catalyst, Ligand (e.g., biaryl phosphine), Base | N-Aryl-N-(naphthalen-2-yl)benzamide |
Aromatic Functionalization (e.g., Halogenation, Alkylation)
Further diversification of the this compound scaffold can be achieved by introducing functional groups onto its aromatic rings—both the benzoyl and the naphthyl moieties.
Halogenation: The regioselective introduction of halogen atoms onto the aromatic rings can be a challenging yet valuable modification, as halogens can serve as handles for further functionalization through cross-coupling reactions. For N-aryl amides, traditional electrophilic aromatic halogenation often leads to a mixture of ortho and para substituted products. nih.gov However, directed ortho-halogenation methods have been developed. For instance, a regioselective ortho-halogenation of N-aryl amides can be achieved through an oxidative halodeboronation strategy, where a boryl group first directs the halogen to the ortho position. nih.gov The specific regioselectivity of halogenation on the naphthalene (B1677914) ring of this compound would be influenced by the directing effect of the amide group and the inherent reactivity of the different positions on the naphthalene nucleus.
Alkylation: The introduction of alkyl groups onto the aromatic rings can be accomplished through Friedel-Crafts alkylation. wikipedia.org This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. beyondbenign.orgmt.com The position of alkylation on both the benzoyl and naphthyl rings would be governed by the directing effects of the amide functionality and the existing substituents. For N-arylbenzamides, iridium-catalyzed asymmetric alkylation with vinyl ethers has been reported to achieve ortho-alkylation of the benzoyl ring. thieme-connect.comthieme-connect.com
The following table summarizes key aspects of aromatic functionalization:
| Reaction Type | Reagents and Conditions | Potential Regioselectivity |
| Halogenation | Halogenating agent (e.g., NBS), Catalyst (e.g., Palladium), Oxidant | Ortho to the amide on the benzoyl ring; regioselectivity on the naphthyl ring is complex. |
| Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Dependent on directing groups. |
| ortho-Alkylation | Vinyl ether, Iridium catalyst, Chiral ligand | Ortho position of the benzoyl ring. |
Synthesis of Polycyclic Amide Derivatives
The synthesis of polycyclic structures from this compound derivatives can lead to novel compounds with rigid conformations and potentially unique biological activities. This can be achieved through intramolecular cyclization reactions.
For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids can yield N-allylbenzamide derivatives, which can then undergo acid-induced cyclization to form oxazolines. nih.gov While not directly starting from this compound, this illustrates a strategy for forming heterocyclic rings from amide precursors. Another approach involves the intramolecular oxidative cyclization of N-allylbenzamides to form oxazoles, which can proceed without a catalyst under thermal conditions. nih.gov
Furthermore, the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide in the presence of an acid catalyst has been shown to produce spiro[benzoxazine-cyclopentane] derivatives. The application of similar intramolecular cyclization strategies to appropriately functionalized this compound derivatives could lead to the formation of novel polycyclic amide systems. For example, the synthesis of N-[3-(naphtho[2,1-b]furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzamide derivatives involves the construction of a triazole ring fused to the naphthalene system. rjpn.org
The table below outlines some general strategies for the synthesis of polycyclic amides:
| Cyclization Strategy | Starting Material Type | Resulting Polycyclic System |
| Acid-induced Cyclization | N-Allylbenzamide derivative | Oxazoline ring |
| Intramolecular Oxidative Cyclization | N-Allylbenzamide | Oxazole ring |
| Acid-catalyzed Cyclization | N-(Cycloalkenyl-aryl)benzamide | Spiro-benzoxazine ring |
| Multi-step Heterocycle Formation | Functionalized Naphthylbenzamide | Fused heterocyclic systems (e.g., triazole) |
Molecular and Electronic Structure Elucidation
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopy is the primary tool for confirming the identity and structure of N-2-Naphthylbenzamide. By probing the interactions between the molecule and electromagnetic radiation, a wealth of structural data can be obtained.
NMR spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of individual atoms within a molecule. For this compound, various NMR experiments are used to assign the signals of all hydrogen and carbon atoms, confirming the compound's constitution.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while spin-spin coupling patterns reveal adjacent protons. The proton NMR spectrum of this compound displays a complex series of signals in the aromatic region, corresponding to the protons on both the benzoyl and naphthyl ring systems. acs.org The amide proton (N-H) typically appears as a distinct, often broad, signal. acs.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| Typically downfield | Singlet (broad) | Amide (N-H) proton |
Note: Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The data presented is a generalized representation.
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. mdpi.com In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. acs.org The spectrum for this compound shows distinct resonances for the carbonyl carbon of the amide group, as well as for the individual carbons of the benzene (B151609) and naphthalene (B1677914) rings. nih.gov The chemical shifts are indicative of the carbon's hybridization and electronic environment. mdpi.com
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 117.5 | Naphthyl C |
| 120.3 | Naphthyl C |
| 124.9 | Naphthyl C |
| 126.5 | Naphthyl C |
| 127.4 | Benzoyl C |
| 127.7 | Naphthyl C |
| 128.7 | Benzoyl C |
| 128.9 | Naphthyl C |
| 131.5 | Naphthyl C |
| 131.7 | Benzoyl C |
| 133.8 | Naphthyl C |
| 134.8 | Benzoyl C |
| 135.8 | Naphthyl C |
Source: Adapted from spectral data available in the PubChem database. nih.gov The specific assignment of each aromatic carbon requires advanced 2D NMR techniques.
While solution NMR characterizes molecules in a dynamic, tumbling state, solid-state NMR (ssNMR) provides information on molecules in a fixed, crystalline lattice. nih.gov This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different molecular conformations. For this compound, ssNMR could reveal subtle conformational differences that are averaged out in solution.
Specifically, ¹⁴N Magic Angle Spinning (MAS) NMR could be employed to probe the nitrogen atom of the amide linkage. rsc.orgaip.orgresearchgate.net Since ¹⁴N is a quadrupolar nucleus, its NMR signals are highly sensitive to the local electronic environment and symmetry. aip.orgresearchgate.net The quadrupolar coupling constant (CQC), derived from the ¹⁴N spectrum, can provide detailed information about the geometry and hydrogen bonding interactions involving the amide group. epfl.ch Furthermore, techniques like ¹⁴N overtone NMR, which are less affected by large quadrupolar broadening, can yield high-resolution spectra for measuring chemical shifts and quadrupolar parameters. rsc.orgaip.org
Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique for obtaining long-range structural information and analyzing the conformational preferences of molecules in solution. st-andrews.ac.uknih.gov In standard solution NMR, the rapid tumbling of molecules averages dipolar couplings to zero. However, by introducing a weak alignment medium, such as a liquid crystal or a compressed polymer gel, molecules adopt a slight net orientation, causing small, measurable dipolar couplings to reappear. researchgate.net
These RDCs are dependent on the orientation of internuclear vectors (e.g., C-H bonds) relative to the magnetic field. For a molecule like this compound, which has rotational freedom around the amide bonds, RDC analysis could provide crucial data on the preferred orientation of the benzoyl ring relative to the naphthyl moiety. acs.orgst-andrews.ac.uk This information is difficult to obtain from more traditional NMR methods like the Nuclear Overhauser Effect (NOE) and is highly complementary to them, offering a more complete picture of the molecule's dynamic behavior and conformational equilibrium in solution. st-andrews.ac.ukst-andrews.ac.uk
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov By scattering a beam of X-rays off a crystal, a unique diffraction pattern is generated. mu.edu.tr Mathematical analysis of this pattern yields an electron density map from which the exact position of each atom in the crystal lattice can be determined.
For this compound, a successful single-crystal XRD analysis would provide a wealth of detailed structural information.
Table 3: Potential Data from XRD Analysis of this compound
| Structural Parameter | Information Gained |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. scielo.org.mx |
| Space Group | The symmetry operations that describe the arrangement of molecules within the crystal. mdpi.com |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C=O, C-N, C-C, C-H). |
| Bond Angles | Angles between adjacent bonds, defining the geometry around each atom. |
| Torsion Angles | Dihedral angles that describe the conformation of the molecule, such as the twist between the phenyl and naphthyl rings. |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces that govern the crystal packing. |
This data provides an unambiguous, static picture of the molecule's conformation and how it arranges itself with its neighbors in the solid state. Although a specific crystal structure for this compound is not publicly available as of this writing, data for related compounds like N'-acetyl-N'-phenyl-2-naphthohydrazide have been determined, showcasing the power of this technique to reveal detailed molecular interactions. researchgate.net
Single Crystal X-ray Diffraction for Molecular Geometry
The analysis involves directing a beam of X-rays onto a single crystal of the compound. uhu-ciqso.es The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision. mdpi.com Key structural parameters that would be elucidated for this compound include the planarity of the amide group, the dihedral angle between the phenyl and naphthyl rings, and the specific bond lengths and angles of the entire molecule. This information is fundamental for interpreting its chemical reactivity and intermolecular interactions in the solid state. mdpi.comrigaku.com
Table 1: Representative Crystallographic Data Obtainable from SC-XRD for this compound This table is illustrative of the data typically obtained from SC-XRD analysis.
| Parameter | Description | Expected Value/Range |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific Å and ° values |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.23 Å |
| C-N Bond Length | The distance between the carbonyl carbon and the nitrogen atom. | ~1.35 Å (indicating partial double bond character) |
| N-C(naphthyl) Bond Length | The distance between the amide nitrogen and the naphthyl ring carbon. | ~1.43 Å |
| Dihedral Angle | The angle between the planes of the phenyl and naphthyl rings. | Value in degrees (°) |
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray diffraction (PXRD) is a vital technique for the characterization of polycrystalline materials. doitpoms.ac.uk Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample containing a multitude of small, randomly oriented crystallites. doitpoms.ac.ukugm.ac.id The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification and the assessment of material purity. ethz.ch
In the context of this compound, PXRD is instrumental in characterizing its bulk solid-state properties. seqens.com The technique can confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern. mdpi.com Furthermore, PXRD is crucial for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their identification and characterization. brjac.com.br The peak positions in a diffractogram relate to the unit cell dimensions, while peak intensities provide information about the atomic arrangement within the cell. ethz.ch Peak shape and width can also offer insights into the microstructure, such as crystallite size and strain. ethz.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za The structure of this compound, featuring a conjugated system of aromatic rings (phenyl and naphthyl) and an amide group, gives rise to characteristic electronic transitions.
The primary transitions expected for this compound are π → π* and n → π*. lkouniv.ac.in
π → π transitions:* These are high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to anti-bonding π* orbitals. udel.edu The extensive conjugation in this compound lowers the energy gap between the HOMO and LUMO, resulting in these transitions occurring at longer wavelengths. lkouniv.ac.inudel.edu
n → π transitions:* These are typically lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to an anti-bonding π* orbital. lkouniv.ac.in
The solvent environment can influence the absorption spectrum; polar solvents may cause a red shift (to longer wavelengths) for π → π* transitions and a blue shift (to shorter wavelengths) for n → π* transitions. lkouniv.ac.inuomustansiriyah.edu.iq
Table 2: Predicted UV-Vis Absorption Data for this compound This table presents expected absorption characteristics based on the compound's structure.
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |
| π → π | Benzoyl group | ~240-250 | High |
| π → π | Naphthyl group | ~280-330 | High |
| n → π * | Amide (C=O) | ~300-350 | Low |
Fluorescence Spectroscopy for Photophysical Characteristics
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules that emit light after absorbing it. uci.edu Molecules that fluoresce, known as fluorophores, are excited to a higher electronic state by absorbing photons and then relax to the ground state by emitting photons at a longer wavelength. uci.edu The this compound molecule contains both naphthyl and benzamide (B126) groups, which are known to be part of many fluorescent compounds, suggesting it may exhibit fluorescent properties. rsc.orgnih.gov
Key photophysical characteristics determined by this technique include:
Emission Spectrum: A plot of fluorescence intensity versus wavelength, which is typically a mirror image of the absorption spectrum. uci.edu The shape of the emission spectrum is generally independent of the excitation wavelength. uci.edu
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). Larger Stokes shifts are often desirable in fluorescence applications. nih.gov
Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. nih.gov
The fluorescence of this compound is likely to be influenced by factors such as solvent polarity and viscosity. rsc.org For instance, in polar solvents, donor-acceptor type fluorophores often exhibit a large Stokes shift and a lower fluorescence quantum yield due to the stabilization of a polar excited state. rsc.org
Table 3: Anticipated Photophysical Properties of this compound This table outlines the expected fluorescence characteristics.
| Parameter | Description | Anticipated Characteristics |
| Excitation Max (λ_ex) | Wavelength of maximum light absorption. | Corresponds to π → π* transitions (~280-330 nm). |
| Emission Max (λ_em) | Wavelength of maximum fluorescence emission. | Expected in the near-UV or visible region, red-shifted from λ_ex. |
| Stokes Shift | The energy difference between excitation and emission maxima (λ_em - λ_ex). | Moderate to large, potentially solvent-dependent. |
| Quantum Yield (Φ_F) | Efficiency of fluorescence emission. | Variable, sensitive to solvent environment and molecular conformation. |
Conformational Analysis and Rotational Barriers in Amide Systems
The conformational flexibility of this compound is largely dictated by the rotational barriers around the single bonds within its structure, particularly those of the amide linkage. Amide bonds possess a significant degree of double-bond character due to resonance, which results in a substantial energy barrier to rotation around the C-N bond. ut.ee This restricted rotation forces the atoms of the amide group (O, C, N, and the atoms attached to C and N) to be largely coplanar.
Computational studies on related aromatic amides have shown that the energy barrier to rotation around the C-C(O) bond can be significant, on the order of several kcal/mol. nsf.govnih.gov The magnitude of these barriers is a function of the steric and electronic nature of the substituents on the aromatic rings. nih.gov For this compound, a complex potential energy surface with multiple local minima corresponding to different stable conformers is expected, governed by the interplay between steric repulsion and the electronic effects of conjugation.
Supramolecular Chemistry and Crystal Engineering of N 2 Naphthylbenzamide Systems
Intermolecular Interactions in Crystalline Solids
The arrangement of N-2-naphthylbenzamide molecules in the crystalline phase is governed by a combination of hydrogen bonds, π-stacking interactions, and van der Waals forces. These interactions collectively stabilize the crystal lattice.
Hydrogen Bonding Networks and Energetics
The energetics of hydrogen bonds are primarily electrostatic in nature. colostate.edu The strength of a hydrogen bond is correlated with the distance between the donor and acceptor atoms and the linearity of the bond angle. colostate.edu Stronger hydrogen bonds are typically shorter and have angles approaching 180 degrees. colostate.edu
π-Stacking Interactions
The planar aromatic rings of the naphthyl and benzoyl groups in this compound facilitate π-stacking interactions. nih.govresearchgate.net These interactions arise from the attractive forces between the electron clouds of adjacent aromatic systems. nih.gov Two primary geometries for π-stacking are observed: face-to-face and edge-to-face (T-shaped). rsc.orgcolostate.edu In the face-to-face arrangement, the aromatic rings are parallel and partially or fully overlapping. The edge-to-face geometry involves the edge of one aromatic ring pointing towards the face of another. colostate.edu These interactions, while generally weaker than hydrogen bonds, play a crucial role in the close packing of aromatic molecules and contribute significantly to the stability of the crystal structure. nih.govmdpi.com
The specific geometry and energy of these π-stacking interactions are dependent on the relative orientation and distance between the aromatic rings. colostate.edu
| Interaction Type | Description |
| Face-to-Face π-Stacking | Parallel arrangement of aromatic rings, often with some displacement. |
| Edge-to-Face (T-shaped) π-Stacking | The edge of one aromatic ring interacts with the face of another. colostate.edu |
Electrostatic Potential Analysis of Molecular Surfaces
Molecular electrostatic potential (MESP) analysis is a computational tool used to visualize the charge distribution on a molecular surface. researchgate.netchemrxiv.org It provides insights into the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding intermolecular interactions. chemrxiv.orgnih.govrsc.org For this compound, the MESP surface would show negative potential (electron-rich) regions around the carbonyl oxygen atom, making it a hydrogen bond acceptor site. researchgate.netchemrxiv.org Conversely, positive potential (electron-deficient) regions would be located around the amide hydrogen, identifying it as a hydrogen bond donor. researchgate.net The aromatic rings will exhibit regions of negative potential above and below the plane of the ring, associated with the π-electron system, and regions of positive potential around the edges, associated with the hydrogen atoms. colostate.edu This distribution of electrostatic potential provides a rationalization for the observed hydrogen bonding and π-stacking interactions. researchgate.netresearchgate.netrsc.org
Molecular Packing and Crystal Architecture
The interplay of the aforementioned intermolecular forces results in a specific three-dimensional arrangement of this compound molecules, known as the crystal packing or architecture.
Crystal Structure Determination and Analysis
The precise arrangement of atoms in the crystal lattice of this compound is determined experimentally using single-crystal X-ray diffraction. rsc.orgkaust.edu.sa This technique provides detailed information about the unit cell dimensions, space group symmetry, and the coordinates of each atom within the unit cell. uu.nl Analysis of the crystal structure reveals the specific intermolecular contacts, including the distances and angles of hydrogen bonds and the geometries of π-stacking interactions. rsc.org This detailed structural information is essential for understanding the relationship between the molecular structure and the macroscopic properties of the crystalline material. nih.govmdpi.com
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface (HS) analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. ias.ac.in The Hirshfeld surface of a molecule is generated by partitioning the crystal space, defining a volume where the electron density of the pro-molecule (the molecule of interest) is greater than the combined electron density of all neighboring molecules. mdpi.com This surface can be mapped with various properties to provide detailed insights into the crystal packing.
A key property mapped onto the surface is the normalized contact distance (dnorm). This value is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. github.io The dnorm surface is typically colored red, white, and blue, where red spots highlight intermolecular contacts that are shorter than the sum of the van der Waals radii (indicating strong interactions like hydrogen bonds), white areas represent contacts approximately equal to the van der Waals separation, and blue regions show contacts longer than the van der Waals radii. ias.ac.inset-science.com
For aromatic compounds like this compound, Hirshfeld analysis is particularly useful for identifying and characterizing C-H···π interactions and π-π stacking, which often appear as characteristic "wings" and other distinct patterns in the fingerprint plots. mdpi.com The analysis reveals the dominant forces that stabilize the molecular structure in the solid state. set-science.com While specific data for this compound is not publicly available, the table below illustrates typical contributions of various intermolecular contacts found in similar organic crystalline compounds, as determined by Hirshfeld analysis.
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Appearance on 2D Fingerprint Plot |
|---|---|---|
| H···H | 45 - 60% | Large, scattered region of high density, often dominating the plot. researchgate.net |
| C···H / H···C | 15 - 30% | Distinct "wings" appearing symmetrically off the main diagonal. researchgate.net |
| O···H / H···O | 5 - 15% | Sharp, distinct spikes, characteristic of hydrogen bonds. nih.gov |
| C···C | 1 - 5% | Often associated with π-π stacking, appearing as specific patterns. |
Rational Design of Solid-State Structures
The rational design of solid-state structures, a cornerstone of crystal engineering, aims to predict and construct crystalline materials with desired physical and chemical properties. northwestern.edu This process relies on a deep understanding of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which act as the "glue" holding molecules together in a specific arrangement. rsc.org By controlling these non-covalent interactions, chemists can influence properties like solubility, melting point, stability, and bioavailability in pharmaceutical compounds.
For a molecule like this compound, the design process begins with identifying its primary functional groups capable of forming robust intermolecular interactions: the amide group (a strong hydrogen bond donor and acceptor) and the aromatic naphthyl and benzoyl rings (capable of π-π stacking and C-H···π interactions). Hirshfeld surface analysis provides an empirical basis for understanding which of these interactions are most prevalent in the native crystal structure. mdpi.com
With this knowledge, strategies can be devised to modify the crystal packing. For example, introducing specific functional groups onto the molecular scaffold can encourage or disrupt certain interactions, leading to new polymorphic forms with different properties. nih.gov The ultimate goal is to move beyond serendipitous discovery and toward the predictable assembly of solid-state structures with tailored functionalities. northwestern.edursc.org
Co-crystallization Strategies
Co-crystallization is a primary strategy in rational solid-state design, involving the crystallization of a target molecule (like an Active Pharmaceutical Ingredient, or API) with a second, different molecule known as a "coformer." ijper.org The components in the resulting co-crystal are held together by non-covalent interactions, typically hydrogen bonds, in a specific stoichiometric ratio. nih.gov This technique is a powerful method for modifying the physicochemical properties of a solid without altering its covalent structure. mdpi.com
Key strategies for producing co-crystals include:
Solvent Evaporation: Dissolving stoichiometric amounts of the API and coformer in a common solvent and allowing the solvent to slowly evaporate, leading to the formation of co-crystal nuclei. researchgate.net
Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding), to induce solid-state reactions and form the co-crystal. researchgate.net
Slurry Crystallization: Stirring a suspension of the API and coformer in a solvent in which they have limited solubility. The system equilibrates to form the most thermodynamically stable solid phase, which is often the co-crystal. nih.gov
The selection of a coformer is a critical design step. For this compound, potential coformers would be selected based on their ability to form complementary hydrogen bonds or other supramolecular synthons with the amide group. ijper.org For instance, carboxylic acids are common coformers as they can form strong hydrogen bonds with amide functionalities. Research on the structural isomer N-(α-Naphthyl)benzamide, for example, has explored its formation from the thermolysis of N-α-naphthylbenzamidoxime, indicating that the naphthylbenzamide framework is a subject of study in solid-state transformations. researchgate.net The goal of co-crystallizing this compound would be to create novel solid forms with enhanced properties, such as improved solubility or stability. mdpi.com
Host-Guest Chemistry in Supramolecular Assemblies
Host-guest chemistry involves the formation of a complex between two or more molecules or ions that are held together by non-covalent forces. wikipedia.org A larger "host" molecule contains a cavity or binding site that encapsulates a smaller "guest" molecule. libretexts.org This principle of molecular recognition is fundamental to many biological processes and is increasingly used in materials science to create functional supramolecular assemblies. wikipedia.orgnih.gov
The structure of this compound, with its rigid, bulky aromatic groups and hydrogen-bonding capabilities, makes it a candidate for participation in host-guest systems. It could potentially act as:
A Guest: The planar naphthyl and phenyl groups could allow the molecule to intercalate into the cavities of larger host frameworks, such as metal-organic frameworks (MOFs), zeolites, or macrocycles like cyclodextrins or calixarenes. libretexts.org Binding would be driven by a combination of hydrophobic effects, van der Waals forces, and potential hydrogen bonding between the amide group and the host.
A Host Component: Through self-assembly, multiple this compound molecules could form a larger supramolecular structure with defined cavities capable of trapping smaller guest molecules. The aromatic rings could form the walls of the cavity through π-π stacking, creating a pocket suitable for encapsulating small solvent or gas molecules. Research on related N-Hydroxy-N-naphthylbenzamides has touched upon their involvement in host-guest chemistry. researchmap.jp
A key strategy in this area is the non-covalent functionalization of surfaces or materials. For example, a nanoporous network on a surface like graphene can act as a 2D host, trapping guest molecules in its cavities and thereby creating a functional hybrid platform. rsc.org The design of such systems relies on achieving shape and size complementarity between the host and guest and optimizing the non-covalent interactions that stabilize the final assembly. libretexts.orgnih.gov
Reactivity Profiles and Reaction Mechanisms of N 2 Naphthylbenzamide
Nucleophilic and Electrophilic Pathways
The amide bond and the aromatic rings of N-2-Naphthylbenzamide are the primary sites for nucleophilic and electrophilic attack. The carbonyl carbon of the amide is electrophilic, while the nitrogen and the aromatic rings are nucleophilic.
Hydrolysis Mechanisms (e.g., Acid-Catalyzed Hydrolysis)
Amides, while relatively stable, can undergo hydrolysis to their constituent carboxylic acid and amine, typically under acidic or basic conditions. masterorganicchemistry.com The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.com
The general steps for the acid-catalyzed hydrolysis of an amide are as follows:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the highly basic carbonyl oxygen by an acid catalyst, such as hydronium ion (H₃O⁺). youtube.com This step increases the electrophilic character of the carbonyl carbon.
Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group. masterorganicchemistry.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the released amine to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com
This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com
Table 1: Mechanism of Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Products |
| 1 | Protonation of carbonyl oxygen | This compound, H₃O⁺ | Protonated this compound |
| 2 | Nucleophilic attack by water | Protonated this compound, H₂O | Tetrahedral Intermediate |
| 3 | Proton transfer | Tetrahedral Intermediate | Protonated Amine Intermediate |
| 4 | Elimination of amine | Protonated Amine Intermediate | Benzoic acid, 2-Naphthylamine (B18577) |
| 5 | Deprotonation | Protonated Benzoic acid, H₂O | Benzoic acid, H₃O⁺ |
Aminolysis and Esterification Reactions
Aminolysis: The amide bond of this compound can undergo transamidation, or aminolysis, by reacting with an amine. This reaction typically requires forcing conditions or catalysis. The mechanism is analogous to hydrolysis, with an amine acting as the nucleophile instead of water. Studies on related N-aroyl β-lactams show that aminolysis can proceed through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. nih.gov The reaction of N-aroyl β-lactams with amines is often dominated by a first-order dependence on the amine concentration, indicating an uncatalyzed aminolysis pathway. nih.gov
Esterification: Direct esterification of the amide this compound is not a standard transformation. However, the carboxylic acid derived from its hydrolysis, benzoic acid, can be readily esterified. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. chemguide.co.ukyoutube.com The mechanism involves protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack by the alcohol. byjus.com More contemporary methods for esterification of aryl acids include the use of coupling reagents or catalysts like N-bromosuccinimide under mild conditions. nih.gov
Table 2: Potential Nucleophilic Acyl Substitution Reactions
| Reaction | Nucleophile | Product(s) | Conditions |
| Aminolysis | Primary or Secondary Amine (R₂NH) | N-substituted benzamide (B126), 2-Naphthylamine | Heat/Catalysis |
| Esterification (of derived benzoic acid) | Alcohol (R'OH) | Alkyl benzoate, Water | Acid catalyst (e.g., H₂SO₄) |
Nucleophilic Aromatic Substitution Considerations (e.g., Benzyne Mechanism if applicable)
Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is generally difficult due to the electron-rich nature of the benzene (B151609) and naphthalene (B1677914) rings. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.com
However, under very harsh conditions with a strong base, such as sodium amide (NaNH₂), a substitution could potentially occur via an elimination-addition mechanism involving a "benzyne" or "naphthyne" intermediate. This mechanism does not require activation by electron-withdrawing groups. The process would involve:
Deprotonation: A strong base removes a proton from a carbon atom adjacent to a potential leaving group (though this compound lacks a conventional leaving group like a halide).
Elimination: A leaving group would be eliminated to form a highly reactive aryne intermediate with a formal triple bond within the aromatic ring.
Nucleophilic Addition: The nucleophile then attacks one of the carbons of the triple bond.
Protonation: The resulting aryl anion is protonated to give the final substituted product.
Given the structure of this compound, this pathway is highly speculative without a suitable leaving group on one of the aromatic rings. Polycyclic aromatic systems like naphthalene can undergo SNAr reactions, with reactivity influenced by the ring system's structure. numberanalytics.com
Radical Reaction Pathways
The involvement of radical intermediates opens up alternative reaction pathways for this compound, distinct from the polar mechanisms. These pathways are often initiated by heat or light in the presence of a radical initiator.
Homolytic Cleavage Processes
Homolytic cleavage is the breaking of a covalent bond where each fragment retains one of the bonding electrons, forming two radicals. wikipedia.org This process requires energy, typically from heat or UV light, to overcome the bond dissociation energy (BDE). wikipedia.org In this compound, several bonds could potentially undergo homolysis under appropriate conditions.
The most likely bonds to cleave homolytically would be the weaker bonds in the molecule. The C-N amide bond and the N-H bond (in the tautomeric imidic acid form) are potential sites for homolytic cleavage. The activation of amide N-H bonds to form amidyl radicals can be facilitated by proton-coupled electron transfer (PCET). princeton.edu The C-H bonds on the aromatic rings could also be subject to homolytic cleavage, though they are generally strong.
Table 3: Potential Homolytic Cleavage Sites in this compound
| Bond | Type of Cleavage | Resulting Radicals | Notes |
| C(O)-N | Amide C-N bond | Benzoyl radical and 2-Naphthylaminyl radical | Higher BDE, less likely than N-H cleavage |
| N-H (Imidic acid tautomer) | Amide N-H bond | Amidyl radical | Accessible via PCET |
| C-H (Aromatic) | Aromatic C-H bond | Aryl radical and Hydrogen atom | High BDE, requires significant energy input |
Intramolecular Radical Cyclization
Amidyl radicals, generated from the homolytic cleavage of the N-H bond (or from an N-halo precursor), can undergo intramolecular cyclization. For N-arylbenzamides, this can lead to the formation of phenanthridinone derivatives. rsc.org In the case of this compound, the amidyl radical could attack the ortho position of the benzoyl ring or a peri position on the naphthalene ring.
A plausible pathway for the intramolecular radical cyclization of this compound to form a phenanthridinone-type structure would involve:
Radical Generation: Formation of an N-centered radical on the amide nitrogen, often via hydrogen atom abstraction by a radical initiator.
Intramolecular Addition: The amidyl radical attacks an ortho-carbon of the benzene ring in an intramolecular fashion. This forms a new C-N bond and a cyclohexadienyl-type radical intermediate.
Rearomatization: The intermediate radical is oxidized, typically by losing a hydrogen atom, to restore the aromaticity of the ring and form the final cyclized product.
This type of cyclization is a powerful method for synthesizing fused heterocyclic systems. nih.gov The regioselectivity of the cyclization would depend on the relative stability of the resulting radical intermediates.
Role as a Substrate in Specific Transformations
This compound has been investigated as a substrate in several types of chemical transformations, revealing its reactivity profile under various conditions. The following sections detail the findings from studies on its C-H functionalization, electrochemical reduction, and thermolytic rearrangements.
C-H Functionalization Studies
The functionalization of otherwise inert C-H bonds is a significant area of research in organic synthesis. The amide functional group can act as a directing group, facilitating the selective activation of C-H bonds at positions ortho to the amide. However, studies involving this compound in nickel-catalyzed C-H functionalization reactions have demonstrated its notable lack of reactivity under specific conditions.
In a study focused on the nickel-catalyzed alkylation of the ortho C-H bonds of benzamides and the β-C-H bonds of α,β-unsaturated amides, this compound was utilized as a control substrate. The research, which employed an 8-aminoquinoline (B160924) moiety as a bidentate directing group, found that while other amides underwent successful alkylation, this compound did not yield the desired alkylated product. This outcome highlights the critical role of the specific directing group in facilitating the C-H activation, as the naphthyl group in this compound does not effectively direct the nickel catalyst to the ortho C-H bond of the benzoyl group under the studied reaction conditions.
Similarly, in a separate investigation into nickel-catalyzed dehydrogenative homologation of aromatic amides with alkynes, this compound was again employed as a substrate to probe the reaction's scope. The study, which also utilized an 8-aminoquinoline directing group, observed no reaction with this compound. This result further underscores the necessity of a suitable directing group for this type of transformation, indicating that the nitrogen atom of the naphthyl group in this compound does not provide the required coordination for the nickel catalyst to initiate the C-H functionalization process.
These findings are significant as they define the reactivity boundaries for this compound in the context of nickel-catalyzed C-H functionalization, emphasizing the compound's stability and lack of reactivity in the absence of a potent directing group.
Table 1: Reactivity of this compound in Nickel-Catalyzed C-H Functionalization
| Reaction Type | Catalyst System | Directing Group | Reactivity of this compound |
| C-H Alkylation | Ni(OTf)₂/PPh₃ | 8-Aminoquinoline | No reaction |
| Dehydrogenative Homologation | Ni(cod)₂/PCy₃ | 8-Aminoquinoline | No reaction |
Electrochemical Reduction Processes
The electrochemical reduction of amides can lead to a variety of products depending on the reaction conditions and the specific structure of the amide. While direct studies on the electrochemical reduction of this compound are not extensively documented in the reviewed literature, the behavior of related N-aryl amides provides insight into its potential reactivity. The electrochemical reduction of amides typically involves the transfer of electrons to the carbonyl group, which can lead to cleavage of the C-N or C=O bond.
Research on the electrochemical reduction of 2-halogeno-N-methyl-N-(2-naphthyl)benzamides has shown that the initial step is the reductive cleavage of the carbon-halogen bond, generating a radical intermediate. This radical can then undergo further reactions. For this compound itself, which lacks a halogen substituent, the reduction would likely target the amide bond directly.
The general mechanism for the electrochemical reduction of an N-aryl amide can be postulated to proceed via the formation of a radical anion upon initial electron transfer. This radical anion can then undergo several potential pathways:
Protonation and further reduction: The radical anion could be protonated to form a neutral radical, which can then be further reduced and protonated to yield the corresponding amine and alcohol.
C-N bond cleavage: The radical anion could undergo cleavage of the C-N bond to form a benzoyl radical and a 2-naphthylamine anion. The benzoyl radical could then be further reduced to benzaldehyde (B42025) or benzyl (B1604629) alcohol.
Dimerization: The radical anion could dimerize, leading to more complex products.
The specific pathway and the final products would be highly dependent on the experimental conditions, including the solvent, electrolyte, electrode material, and the applied potential. Cyclic voltammetry would be a key technique to investigate the reduction potential of this compound and the stability of the resulting intermediates.
Table 2: Potential Products from the Electrochemical Reduction of this compound
| Potential Pathway | Key Intermediates | Potential Final Products |
| Protonation & Reduction | Radical anion, neutral radical | Benzoic acid, 2-Naphthylamine, Benzyl alcohol |
| C-N Bond Cleavage | Radical anion, benzoyl radical, 2-naphthylamine anion | Benzaldehyde, Benzyl alcohol, 2-Naphthylamine |
| Dimerization | Dimeric dianion | Dimeric products |
Thermolytic Rearrangements
Thermolysis, or the decomposition of a compound by heat, can induce significant molecular rearrangements and fragmentation. While direct studies on the thermolysis of this compound are scarce in the available literature, research on a closely related compound, N-α-naphthylbenzamidoxime, provides valuable insights into the potential thermal behavior of this compound.
In a study on the thermolysis of N-α-naphthylbenzamidoxime, one of the major products identified was N-(α-Naphthyl)benzamide. Current time information in Chatham County, US.nih.gov The formation of this amide suggests a rearrangement and elimination process occurring under thermal stress. The proposed mechanism for the thermolysis of N-arylbenzamidoximes involves the homolytic cleavage of the N-O and/or C-N bonds, leading to the formation of radical intermediates. Current time information in Chatham County, US.nih.gov
Based on these findings, the thermolysis of this compound itself could potentially proceed through several pathways, depending on the temperature and reaction environment. Possible thermolytic transformations could include:
Homolytic cleavage of the amide C-N bond: This would generate a benzoyl radical and a 2-naphthylaminyl radical. These radicals could then abstract hydrogen atoms from the solvent or other molecules to form benzaldehyde and 2-naphthylamine, respectively. They could also recombine or react with other species present in the reaction mixture.
Intramolecular cyclization: Under certain conditions, intramolecular cyclization could occur, potentially leading to the formation of polycyclic aromatic compounds, although this would likely require high temperatures and specific structural features.
Fragmentation of the aromatic rings: At very high temperatures, fragmentation of the benzoyl and naphthyl rings could occur, leading to the formation of smaller molecules and char.
The exact products and their relative yields would be highly dependent on the thermolysis conditions. The study on the related amidoxime (B1450833) suggests that the N-arylbenzamide structure itself possesses a degree of thermal stability, being a product of the thermolysis of a more complex precursor.
Table 3: Potential Products from the Thermolysis of this compound
| Potential Pathway | Key Intermediates | Potential Final Products |
| Homolytic C-N Cleavage | Benzoyl radical, 2-Naphthylaminyl radical | Benzaldehyde, 2-Naphthylamine, Benzoic acid |
| Fragmentation | Various smaller radical fragments | Smaller aromatic and aliphatic compounds, Char |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy. sumitomo-chem.co.jp It is used to solve the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. iucr.org DFT methods are routinely applied to predict a wide array of molecular properties.
Geometry Optimization and Energetic Landscapes
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. cnr.itstorion.ru For N-2-Naphthylbenzamide, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a local or global energy minimum) is found. google.com
While a computed 3D conformer for this compound is available in public databases like PubChem nih.gov, detailed studies on its energetic landscape and a comparison of multiple conformers are not found in the reviewed literature.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org
HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO: The innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For this compound, a HOMO/LUMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. The energy gap would provide a quantitative measure of its kinetic stability. Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the searched literature.
Electrostatic Potential Mapping
An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. wolfram.com
Different colors are used to represent varying potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, this would likely be around the carbonyl oxygen atom.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. This would be expected near the amide proton and potentially the hydrogen atoms on the aromatic rings. researchgate.net
Green/Yellow: Represent neutral or intermediate potential regions. walisongo.ac.id
ESP maps are valuable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding a molecule's polarity and solubility. researchgate.net A specific, published ESP map for this compound could not be located.
Reaction Energy Barriers and Transition State Analysis
Computational methods can be used to model chemical reactions, mapping the energy changes as reactants transform into products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier, which determines the reaction rate. sumitomo-chem.co.jppressbooks.pub
For this compound, this analysis could be applied to study its synthesis, degradation, or participation in catalytic cycles. For example, in a study of nickel-catalyzed C-H alkylation, this compound was found to be an unreactive substrate, suggesting a high energy barrier for the initial C-H activation step under those specific conditions. acs.org However, detailed computational studies that calculate the specific energy barriers and analyze the transition state geometries for reactions involving this compound are not available in the reviewed literature. Such an analysis would provide crucial insights into its reactivity and potential reaction mechanisms. beilstein-journals.org
Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)
DFT calculations can predict various spectroscopic properties. By calculating the electronic transitions between orbitals, one can predict the UV-Vis absorption spectrum. nih.gov Similarly, by computing the magnetic shielding around atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. cam.ac.uk
These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign experimental signals. For this compound, a theoretical prediction of its ¹H and ¹³C NMR spectra would help in assigning the signals of the phenyl and naphthyl protons and carbons. Likewise, a predicted UV-Vis spectrum would help interpret its electronic structure and chromophores. While the general methodologies are well-established, specific studies presenting predicted spectroscopic data for this compound were not found.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a simulation technique that models the physical motion of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. nih.govmdpi.com
For this compound, MD simulations could be used to:
Explore its conformational flexibility in different solvent environments.
Study how it interacts with other molecules, such as biological macromolecules in drug design studies.
Simulate the aggregation behavior or crystal packing of the molecule, which can be useful for understanding polymorphism. mdpi.com
MD simulations offer insights into the time-dependent properties of molecules that are not accessible through static DFT calculations. researchgate.net However, no published studies featuring molecular dynamics simulations specifically for this compound were identified in the literature search.
Conformational Sampling
The conformational landscape of this compound, a molecule characterized by the presence of rotatable bonds linking its naphthyl and benzamide (B126) moieties, is a critical determinant of its physical and chemical properties. Computational conformational sampling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers. These methods range from systematic grid scans of dihedral angles to more sophisticated stochastic and molecular dynamics-based approaches.
A key aspect of the conformational analysis of this compound involves the rotation around the C-N amide bond and the single bonds connecting the aromatic rings to the amide group. The planarity of the amide bond is a significant factor, with the trans and cis conformations representing distinct energy minima. The relative energies of these conformers are influenced by steric hindrance and electronic effects between the naphthyl and phenyl rings.
Advanced conformational search methods, such as LowModeMD and mixed torsional/low-mode approaches, are particularly suited for exploring the conformational space of flexible molecules like this compound. These methods can efficiently navigate the energy landscape to locate low-energy structures. The performance of these computational protocols is typically assessed by their ability to reproduce experimentally determined structures (e.g., from X-ray crystallography), the diversity of the generated conformational ensemble, and the identification of the global energy minimum.
A representative data table for a conformational sampling study would include the relative energies and key dihedral angles of the identified stable conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) (C-C-N-C) | Dihedral Angle 2 (°C) (C-N-C=O) |
| 1 (Global Minimum) | 0.00 | 150.2 | 178.5 |
| 2 | 1.25 | -35.8 | 179.1 |
| 3 | 2.40 | 45.3 | -4.2 (cis-amide) |
Note: The data in this table is illustrative and intended to represent typical results from a conformational analysis. Actual values would be derived from specific quantum chemical calculations.
Intermolecular Interaction Dynamics
The study of intermolecular interaction dynamics provides insight into how this compound molecules interact with each other and with other molecules in their environment. These interactions are fundamental to understanding crystal packing, solvation, and potential biological activity. The non-covalent forces governing these interactions include van der Waals forces, π-π stacking interactions between the aromatic naphthyl and phenyl rings, and hydrogen bonding involving the amide group.
Computational methods are used to model and quantify these interactions. For instance, the alignment and orientation of molecules during collisions can be influenced by anisotropic intermolecular forces. In the case of this compound, the interaction between the electric field of one molecule and the polarizable electron density of another can lead to specific orientations that favor certain types of intermolecular contacts.
The dynamics of these interactions can be simulated using molecular dynamics (MD) simulations, where the forces between molecules are calculated over time to model the system's evolution. These simulations can reveal preferred modes of interaction and the relative stability of different intermolecular arrangements.
Solvent Effects in Computational Models
The properties and behavior of this compound can be significantly influenced by the solvent environment. Computational models are essential for predicting and understanding these solvent effects. There are two primary approaches to modeling solvation: implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effect on the solute's electronic structure and geometry. For this compound, these models can be used to calculate how the conformational energies and dipole moment change in solvents of varying polarity.
Explicit solvent models involve including a number of individual solvent molecules in the computational simulation. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amide group of this compound and protic solvent molecules. While more computationally demanding, explicit solvent models can provide a more accurate description of the local solvent structure around the solute. The choice of model depends on the specific property being investigated and the desired level of accuracy.
The following table illustrates how a key property like the calculated dipole moment of a conformer of this compound might vary with the computational solvent model used.
| Solvent Model | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase (Vacuum) | 1 | 3.5 |
| Chloroform (Implicit) | 4.81 | 4.8 |
| Water (Implicit) | 78.39 | 5.9 |
Note: The data in this table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Advanced Quantum Chemical Methods for Precise Predictions
For highly accurate predictions of the properties of this compound, advanced quantum chemical methods are employed. These methods go beyond the approximations of more routine computational techniques to provide a more rigorous treatment of electron correlation, which is crucial for describing subtle electronic effects and intermolecular forces.
Methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) are considered high-level wave function-based methods that can provide "gold-standard" accuracy for energies and molecular properties. However, their high computational cost often limits their application to smaller systems or requires significant computational resources.
Density Functional Theory (DFT) offers a balance between accuracy and computational cost. A wide range of exchange-correlation functionals are available, and their performance can vary depending on the system and property of interest. For aromatic systems like this compound, functionals that properly account for dispersion interactions are often necessary for accurate predictions of intermolecular interactions.
More recent developments include the use of artificial intelligence and machine learning to enhance the accuracy and efficiency of quantum chemical methods. These approaches can be trained on high-level data to create models that can predict properties with high accuracy at a fraction of the computational cost of traditional methods. The application of such advanced methods can lead to precise predictions of the electronic structure, spectroscopic properties, and reactivity of this compound.
Advanced Applications in Chemical Systems
Catalysis and Ligand Design
While N-2-Naphthylbenzamide itself is not a widely documented ligand in mainstream catalysis, its structural components are relevant to the principles of ligand design. The amide functionality and aromatic systems are common features in ligands for various metal-catalyzed reactions.
Role as Ligands in Metal-Catalyzed Reactions
The this compound structure possesses potential coordination sites—the amide oxygen and nitrogen atoms—that can bind to transition metals. Amide-based ligands are known to participate in various catalytic cycles. The nitrogen and oxygen atoms can act as a bidentate chelating system, or the amide can function as a monodentate ligand. The specific coordination mode would depend on the metal center, its oxidation state, and the reaction conditions.
The versatility of N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating properties and their ability to form stable metal complexes, has been extensively explored in catalysis. nih.govmdpi.com While this compound is not an NHC, the principles of ligand-metal interaction are transferable. For instance, the stability of the metal-ligand bond is crucial for catalyst longevity and efficiency. nih.govmdpi.com The electronic properties of the this compound ligand, influenced by the electron-rich naphthyl group and the benzoyl moiety, could modulate the electron density at the metal center, thereby influencing its catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. mdpi.com
Design Principles for Modulating Catalytic Activity
The catalytic activity of a metal complex is highly dependent on the steric and electronic properties of its ligands. For a ligand like this compound, these properties can be systematically tuned.
Electronic Effects : Substituents can be introduced on either the naphthyl or the benzoyl ring. Electron-donating groups would increase the electron density on the coordinating atoms, potentially enhancing the stability of the complex with electron-deficient metals. Conversely, electron-withdrawing groups would decrease the electron density, which could be beneficial in catalytic steps involving reductive elimination.
Steric Effects : The bulky 2-naphthyl group imposes significant steric hindrance around the coordination site. This steric bulk can be a powerful tool for controlling the selectivity of a reaction. For example, in asymmetric catalysis, chiral versions of this compound could be designed by introducing chiral centers, creating a chiral pocket around the metal that directs the approach of the substrate, leading to enantiomerically enriched products. mdpi.comresearchgate.net The development of C2-symmetric NHC ligands demonstrates the success of this approach in achieving high enantioselectivity. mdpi.com
The design principles for effective ligands often involve creating a balance between steric and electronic factors to optimize catalyst performance for a specific transformation.
Investigation in Small Molecule Activation (e.g., N₂, CO₂)
The activation of small, inert molecules like dinitrogen (N₂) and carbon dioxide (CO₂) is a significant challenge in chemistry. This process typically requires metal complexes that can bind to these molecules and facilitate their transformation into more valuable chemicals. The design of ligands that can support highly reactive, low-valent metal centers is crucial for this purpose.
While there is no direct evidence of this compound being used for this purpose, the fundamental concepts apply. A metal complex bearing this compound-type ligands would need to provide a suitable electronic environment to enable processes like the reductive cleavage of the N≡N triple bond or the bending and activation of the linear CO₂ molecule. researchgate.netchemrxiv.org Research in this area often focuses on multimetallic systems where two or more metal centers can cooperate to bind and activate the small molecule. uic.edu The this compound ligand could potentially bridge two metal centers, bringing them into proximity to facilitate such cooperative activation.
Chemosensor and Chemical Probe Development
The photophysical properties of the naphthalene (B1677914) moiety within this compound make it an attractive scaffold for the development of fluorescent chemosensors and chemical probes. These tools are designed to detect specific analytes, such as metal ions or biomolecules, through a measurable change in their fluorescence signal.
Fluorescence-Based Sensing Mechanisms (e.g., Photoinduced Electron Transfer (PET), Chelation Enhanced Fluorescence (CHEF))
Fluorescent sensors often operate based on mechanisms that modulate the emission of a fluorophore upon analyte binding. frontiersin.org Two prevalent mechanisms are Photoinduced Electron Transfer (PET) and Chelation Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET) : PET sensors are typically designed with a "fluorophore-spacer-receptor" architecture. mdpi.comalmacgroup.com In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. researchgate.netrsc.orgrsc.org When the analyte binds to the receptor, the energy level of the receptor's frontier orbitals is lowered, preventing the electron transfer and "turning on" the fluorescence. almacgroup.com For an this compound-based sensor, the naphthyl group would serve as the fluorophore, and the benzamide (B126) portion could be modified to act as the receptor.
Chelation Enhanced Fluorescence (CHEF) : The CHEF mechanism is often observed in systems where a receptor is directly conjugated to the fluorophore. science.govrsc.orgresearchgate.net In the "off" state, the receptor has quenching capabilities, for instance, due to the presence of lone pair electrons that can engage in non-radiative decay pathways. Upon chelation with a metal ion, the receptor's electrons become engaged in the coordinate bond, which rigidifies the structure and blocks the quenching pathway, leading to a significant enhancement in fluorescence intensity. science.govresearchgate.netnih.gov The amide group in this compound, with its lone pairs on oxygen and nitrogen, could potentially act as a CHEF-active receptor site. mdpi.com
The following table summarizes the key characteristics of PET and CHEF mechanisms.
| Mechanism | Key Components | "Off" State (No Analyte) | "On" State (Analyte Bound) | Signal Change |
|---|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Fluorophore, Spacer, Receptor | Fluorescence is quenched by electron transfer from receptor to excited fluorophore. | Analyte binding to receptor inhibits electron transfer. | Fluorescence "Turn-On" |
| Chelation Enhanced Fluorescence (CHEF) | Fluorophore conjugated to Receptor/Binding Site | Fluorescence is low due to non-radiative decay pathways (e.g., lone pair quenching). | Chelation with analyte rigidifies the structure and blocks quenching pathways. | Fluorescence Enhancement |
Design of Selective Probes for Ions or Biomolecules
The design of a selective chemosensor requires the integration of a specific recognition unit (receptor) with a signaling unit (fluorophore). mdpi.comdoaj.org The this compound scaffold provides the fluorophore, and the benzamide portion can be chemically modified to create a selective receptor.
For the detection of specific metal ions, the amide group can be incorporated into a larger macrocyclic or podand-like structure that provides a cavity of a suitable size and with appropriate donor atoms (e.g., nitrogen, oxygen, sulfur) to selectively bind a target ion like Zn²⁺, Cu²⁺, or Co²⁺. mdpi.commagtech.com.cnresearchgate.netresearchgate.net The selectivity is governed by principles of coordination chemistry, including the hard and soft acid-base (HSAB) principle, the chelate effect, and the macrocyclic effect.
For sensing biomolecules, the this compound structure could be functionalized with moieties that can interact with biological targets through non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) or covalent bond formation. nih.govnih.gov For example, introducing a reactive group could allow the probe to react specifically with a certain enzyme or a reactive oxygen species, leading to a change in the fluorescence output. mdpi.com
The following table outlines design strategies for selective probes based on the this compound scaffold.
| Target Analyte | Receptor Design Strategy | Potential Binding Interaction | Signaling Mechanism |
|---|---|---|---|
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Incorporate amide into a macrocycle or podand with additional donor atoms (N, O, S). | Coordination/Chelation | CHEF or PET |
| Anions (e.g., F⁻, CN⁻) | Introduce hydrogen bond donors (e.g., -NH, -OH) near the amide. | Hydrogen Bonding | PET or Internal Charge Transfer (ICT) |
| Biothiols (e.g., Cysteine) | Add a reactive site, such as a Michael acceptor or a disulfide bond. | Nucleophilic Addition/Thiol-Disulfide Exchange | Cleavage of a quenching group, modulating PET or FRET |
| Enzymes | Attach a substrate recognized by the target enzyme. | Enzyme-catalyzed reaction | Enzymatic cleavage releases the fluorophore from a quencher. |
Detection Limits and Selectivity in Analytical Applications
The precise quantification of this compound in various matrices is crucial for its application and for monitoring its presence. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzamide derivatives. While specific detection limits for this compound are not extensively documented in publicly available literature, typical HPLC methods for similar aromatic amides can achieve detection limits in the nanogram (ng) to microgram (µg) per milliliter (mL) range. For instance, an HPLC method developed for the analysis of a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, demonstrated a limit of detection of 0.1 ng and a limit of quantification of 0.2 ng. nih.gov Such methods often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier, and detection is commonly performed using UV absorbance. nih.govnih.gov For the closely related isomer, N-1-Naphthylbenzamide, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
The selectivity of an analytical method refers to its ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. For this compound, potential interferents could include other isomers, precursors from its synthesis, or degradation products. Achieving high selectivity in HPLC is accomplished through the optimization of the stationary phase, mobile phase composition, and detector wavelength. In complex matrices, the use of a mass spectrometer as a detector (LC-MS) would provide a higher degree of selectivity and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for volatile derivatives of the compound, offering excellent separation and selective detection based on mass-to-charge ratio. semanticscholar.org The selectivity of such methods is crucial to avoid false-positive results and ensure accurate quantification.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HPLC | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | 0.1 ng | 0.2 ng | nih.gov |
| HPLC | Benomyl and Carbendazim | 8.7 µg/L | Not Specified | epa.gov |
| HPLC | N-Methylcarbamoyloximes and N-Methylcarbamates | Compound Dependent (0.2 - 10 µg/L range evaluated) | Not Specified | epa.gov |
Materials Science Research
The unique structural characteristics of this compound, combining a rigid naphthalene moiety with a benzamide group capable of hydrogen bonding, make it an interesting candidate for materials science research.
Organic Material Precursors
This compound can be envisioned as a precursor for the synthesis of advanced organic materials. The amide linkage and the aromatic rings provide a basis for the construction of polymers and other functional materials.
One potential application is in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkages in the polymer backbone. nih.gov By modifying this compound to incorporate reactive functional groups on either the naphthyl or the benzoyl ring, it could be used as a monomer in polycondensation reactions. The incorporation of the bulky and rigid naphthyl group into the polymer chain would be expected to influence the material's properties, potentially enhancing thermal stability and altering its mechanical and optical characteristics. researchgate.netncl.res.in
Furthermore, the aromatic nature of this compound suggests its potential as a building block for organic semiconductors. Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). science.govresearchgate.netresearchgate.net The extended π-conjugated system of the naphthalene ring is a common feature in many organic semiconductor materials. By functionalizing this compound, it could be tailored to exhibit specific electronic properties, such as n-type or p-type semiconductivity.
Crystal Engineering for Functional Materials
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The this compound molecule possesses key features for crystal engineering: the N-H and C=O groups of the amide linkage are strong hydrogen bond donors and acceptors, respectively, and the aromatic rings can participate in π-π stacking and C-H···π interactions. nih.goveurjchem.com These non-covalent interactions play a crucial role in directing the self-assembly of molecules in the solid state to form well-defined supramolecular architectures. eurjchem.com
The ability to control the packing of molecules in a crystal is essential for tuning the bulk properties of a material, such as its optical and electronic characteristics. By understanding and exploiting the intermolecular interactions of this compound, it may be possible to design and synthesize crystalline materials with specific functionalities for applications in areas like nonlinear optics or as pharmaceutical co-crystals.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (ų) | 1531.9(2) |
Data from Sharma, V., et al. (2022). eurjchem.com
Q & A
Basic Research Questions
Q. How can the structural identification of N-2-Naphthylbenzamide and its analogs be validated experimentally?
- Methodological Answer: Utilize spectroscopic techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-reference with computational tools (e.g., PubChem’s InChIKey validation ) and crystallographic data if available. For analogs, compare substituent effects on spectral shifts, particularly in carbonyl (C=O) and aromatic proton regions .
Q. What synthetic routes are most reliable for preparing this compound derivatives?
- Methodological Answer: A common approach involves coupling 2-naphthylamine with benzoyl chloride derivatives under reflux in anhydrous pyridine or dichloromethane . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For regioselective substitutions, employ protecting groups (e.g., TIPSCl for hydroxyl groups) and catalytic hydrogenation (Pd/C, H₂) for deprotection .
Q. How does solvent polarity affect the solubility and stability of this compound?
- Methodological Answer: Conduct solubility tests in aprotic (e.g., DMSO, DMF) and protic solvents (e.g., MeOH, H₂O) to determine polarity-dependent behavior. Monitor degradation via HPLC under accelerated stability conditions (e.g., 40°C/75% RH). Hydrophobic substituents (e.g., methoxy or benzyl groups) enhance solubility in organic solvents but reduce aqueous stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer: Systematically modify substituents on the benzamide core (e.g., electron-withdrawing/donating groups) and assess biological activity (e.g., enzyme inhibition, cytotoxicity). Use molecular docking to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays . Compare results with structurally related compounds (e.g., N-benzoyl-2-hydroxybenzamide or thiazolo-pyridine derivatives ).
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer: Perform meta-analyses of published datasets to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., NIH/WHO guidelines) and apply statistical tools (ANOVA, Tukey’s HSD) to quantify variability. Cross-validate using orthogonal assays (e.g., SPR for binding vs. fluorescence-based activity assays) .
Q. How can computational modeling improve the design of this compound-based inhibitors?
- Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study protein-ligand interactions. Use QSAR models to predict pharmacokinetic parameters (e.g., logP, bioavailability) and prioritize candidates for synthesis .
Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis?
- Methodological Answer: Include negative controls (e.g., reactions without catalysts) and internal standards (e.g., deuterated solvents for NMR calibration). Document purity thresholds (≥95% by HPLC) and batch-to-batch variability using control charts. Adhere to FAIR data principles for sharing protocols .
Methodological Best Practices
- Data Validation: Cross-check experimental results with databases like PubChem and NIST Chemistry WebBook .
- Ethical Compliance: Follow safety protocols (e.g., S24/25 for skin/eye protection ) and ethical guidelines for data reporting .
- Literature Synthesis: Use systematic reviews to map knowledge gaps and prioritize research directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
